molecular formula C14H24N4O B482099 N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide CAS No. 402777-69-9

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide

Cat. No.: B482099
CAS No.: 402777-69-9
M. Wt: 264.37g/mol
InChI Key: DSTJJUGCXHOWDZ-UHFFFAOYSA-N
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Description

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is a chemical compound with the molecular formula C14H26N4O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isonicotinamide group attached to a dimethylamino propyl chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide typically involves the reaction of isonicotinic acid with N-(3-(dimethylamino)propyl)amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures ensure the consistency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinic acid, while reduction could produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer agent and in the development of novel pharmaceuticals.

    Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethylaminopropylamine
  • N,N,N’,N’-Tetramethyldipropylenetriamine

Uniqueness

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is unique due to its specific structural features, such as the presence of the isonicotinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and drug development.

Biological Activity

N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide (referred to as DAPI hereafter) is a compound of significant interest due to its potential biological activities, particularly in the context of drug delivery and as an inhibitor of key metabolic enzymes. This article reviews the biological activity of DAPI, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H24N4O
  • Molecular Weight : 264.37 g/mol
  • SMILES Notation : CC(CN(C)CCNCC(=O)C1=CN=CC=C1)C

DAPI is structurally related to isonicotinamide and exhibits properties that suggest it may act as a substrate or inhibitor for various enzymes, including nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the metabolism of nicotinamide, converting it into 1-methylnicotinamide (MNA), which has been implicated in various pathological conditions, including cancer.

Inhibition of Nicotinamide N-Methyltransferase

Recent studies have shown that compounds structurally similar to DAPI can inhibit NNMT with high potency. For instance, one study identified a potent NNMT inhibitor with an IC50 value of 3.7 nM . The inhibition of NNMT is significant because its overexpression has been linked to several cancers, indicating that DAPI could potentially serve as a therapeutic agent in cancer treatment.

Drug Delivery Systems

DAPI has been explored in the context of drug delivery systems. Its ability to form biocompatible polymers makes it suitable for applications in gene delivery. Research indicates that polycations containing dimethylamino groups can enhance the delivery efficiency of plasmid DNA (pDNA), depending on their molecular weight and charge . This characteristic positions DAPI as a promising candidate for developing tailored gene delivery vectors.

Serotonin Transporter Inhibition

Another area of interest is the interaction of DAPI with the serotonin transporter (SERT). Compounds related to DAPI have demonstrated selectivity for SERT and have been shown to modulate serotonin levels, which are critical for mood regulation . The binding affinity of these compounds at SERT suggests potential applications in treating depression and anxiety disorders.

Case Study 1: NNMT Inhibition and Cancer Therapy

A study focused on the inhibition of NNMT revealed that certain analogues of DAPI were effective at reducing cancer cell proliferation by disrupting nicotinamide metabolism. The findings indicated that these compounds could potentially be developed into targeted therapies for cancers associated with elevated NNMT levels.

Case Study 2: Gene Delivery Efficiency

In another study, the use of DAPI-based polycations significantly improved pDNA delivery in vitro. The researchers noted that varying the charge density and molecular weight of the polycation affected cellular uptake and transfection efficiency, suggesting that DAPI could be optimized for specific therapeutic applications in gene therapy .

Summary Table of Biological Activities

Activity Target IC50 Value Relevance
NNMT InhibitionNicotinamide N-Methyltransferase3.7 nMPotential cancer therapy
Gene DeliveryPlasmid DNAVariableEnhanced transfection efficiency
SERT ModulationSerotonin TransporterKi = 19.7 nMPotential antidepressant applications

Properties

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJJUGCXHOWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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